molecular formula C9H6N4O2S B3287298 2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol CAS No. 842965-50-8

2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol

Cat. No.: B3287298
CAS No.: 842965-50-8
M. Wt: 234.24 g/mol
InChI Key: DCQCHVREETWZHX-UHFFFAOYSA-N
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Description

Significance of Nitrogen- and Sulfur-Containing Heterocyclic Frameworks in Advanced Chemical Research

Heterocyclic compounds that incorporate both nitrogen and sulfur atoms are a cornerstone of modern organic chemistry and materials science. nih.govopenmedicinalchemistryjournal.com The presence of these heteroatoms imparts distinct physicochemical properties compared to their carbocyclic counterparts, owing to differences in electronegativity and the availability of unshared electron pairs. nih.govopenmedicinalchemistryjournal.com This unique electronic architecture makes them exceptionally versatile.

These N,S-heterocycles are integral to numerous biochemical processes and form the core of many essential biological molecules. nih.gov Consequently, they have been a central focus in pharmaceutical and agrochemical research for decades. nih.govresearchgate.net Beyond their biological relevance, the family of sulfur-nitrogen heterocycles includes highly stable aromatic compounds with physicochemical properties pertinent to the design of novel materials, such as molecular conductors and magnets. nih.govopenmedicinalchemistryjournal.com The inherent structural diversity and reactivity of these frameworks continue to attract significant interest, driving the development of new synthetic methodologies and applications in fields ranging from medicinal chemistry to materials science. nih.govresearchgate.net

The Quinoxaline (B1680401) Scaffold: A Foundation for Diverse Research Avenues

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazine (B50134) ring. nih.govresearchgate.net This scaffold is of considerable interest to researchers due to the wide spectrum of biological activities exhibited by its derivatives. nih.govmsa.edu.eg Quinoxaline-based molecules have been extensively investigated for their potential as anticancer agents, largely because of their ability to act as protein kinase inhibitors. nih.govresearchgate.net

The research avenues for quinoxaline derivatives are broad and varied. For instance, quinoxaline 1,4-dioxides (QdNO's) have been recognized as potent antibacterial agents since the 1940s and have also demonstrated selective cytotoxicity against hypoxic cells found in solid tumors. researchgate.netnih.gov Further studies have revealed their potential as antitubercular, antiprotozoal, and anticandida agents. nih.gov The versatility of the quinoxaline scaffold allows for extensive chemical modification, making it a privileged structure in the design and synthesis of new therapeutic agents and functional materials. nih.gov

The Thiazole (B1198619) Moiety in Contemporary Chemical Science

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is another fundamental building block in modern chemistry. wikipedia.org It is a component of the essential vitamin thiamine (B1217682) (B1) and is found in numerous natural products and synthetic compounds with significant biological value. wikipedia.orgrsc.org The thiazole ring is considered a vital pharmacophore—a molecular feature responsible for a drug's pharmacological activity—and is present in over 18 FDA-approved drugs. nih.gov

Thiazole derivatives are known to exhibit a vast array of biological activities. nih.govmdpi.com The planarity and significant pi-electron delocalization of the thiazole ring contribute to its aromatic character, which is greater than that of the corresponding oxazole. wikipedia.org This electronic nature makes it a versatile component in the development of new chemical entities. nih.gov The Hantzsch synthesis, involving the reaction of α-halocarbonyl compounds with thioamides, remains a primary method for constructing the thiazole ring. nih.gov Researchers continuously explore new synthetic routes and modifications of the thiazole moiety to create novel compounds for diverse applications, from pharmaceuticals to dyes and fungicides. wikipedia.orgnih.gov

Contextualization of 2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol within Fused Heterocyclic Chemistry Research

The molecule this compound represents a convergence of the aforementioned chemical motifs. It is a fused heterocyclic system where a thiazole ring is annulated to a quinoxaline core. This fusion creates a more complex, rigid, and planar structure, which can lead to novel properties not present in the individual components.

Research into fused thiazolo[quinoxaline] systems is an active area of investigation. Scientists synthesize these compounds to explore their potential in various fields, particularly in medicinal chemistry and materials science. For example, different isomers, such as thiazolo[5,4-f]quinoxalines and thiazolo[4,5-b]quinoxalines, have been synthesized and evaluated for a range of biological activities. researchgate.netjohnshopkins.edu Thiazolo[5,4-f]quinazoline derivatives, which are structurally related, have been developed as potent inhibitors of kinases like DYRK1A, which are implicated in neurodegenerative diseases. mdpi.com The specific arrangement of the thiazole and quinoxaline rings, along with the nature and position of substituents, dictates the molecule's ultimate function and potential applications.

The table below showcases examples of research on different thiazolo[quinoxaline] and related fused systems, highlighting the diversity of applications being explored for this class of compounds.

Fused SystemResearch FocusKey Findings
Thiazolo[5,4-f]quinoxalinesProtein Kinase InhibitionIdentified as selective CK1 kinase inhibitors with antiproliferative activity. researchgate.net
Thiazolo[4,5-b]quinoxalinesInsecticidal AgentsDerivatives showed significant mortality against the cotton leafworm Spodoptera litura. nih.gov
Thiazolo[5,4-f]quinazolinesKinase Inhibition (DYRK1A)Angular-shaped compounds show excellent affinity for the DYRK kinase family. mdpi.com
Thiazolo[4,5-h]quinazolinesCyclin-Dependent Kinase (CDK) InhibitionRing-constrained analogues developed as potent CDK inhibitors with low nanomolar activity. nih.gov

Rationale for Focused Investigation on this compound

The specific structural features of this compound provide a clear rationale for its focused investigation. The molecule combines several key functional groups and structural motifs that are known to be important for biological activity and material properties.

The Fused Thiazolo[4,5-f]quinoxaline Core: This extended aromatic system is a prime candidate for interacting with biological macromolecules, such as enzymes or nucleic acids, through processes like intercalation or specific binding in active sites. As seen with related structures, this core is a promising scaffold for kinase inhibitors. researchgate.netmdpi.com

The 2-Amino Group: The 2-aminothiazole (B372263) substructure is a common feature in many biologically active compounds. mdpi.com This group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets. Its presence is a key driver in the design of many kinase inhibitors. nih.gov

The 7,8-Diol (Catechol) Group: The dihydroxy substitution on the quinoxaline ring forms a catechol moiety. Catechols are well-known for their ability to chelate metal ions and participate in redox reactions. This functionality could imbue the molecule with antioxidant properties or allow it to interact with metalloenzymes.

The combination of a proven heterocyclic scaffold for kinase inhibition, a key pharmacophoric group (2-amino), and a reactive functional group (catechol) makes this compound a molecule of significant interest. Research on this compound would likely aim to elucidate its potential as a targeted therapeutic agent, a functional material, or a molecular probe, leveraging the unique interplay of its constituent parts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6,9-dihydro-[1,3]thiazolo[4,5-f]quinoxaline-7,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2S/c10-9-13-6-4(16-9)2-1-3-5(6)12-8(15)7(14)11-3/h1-2H,(H2,10,13)(H,11,14)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQCHVREETWZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NC(=O)C(=O)N3)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 2 Amino Thiazolo 4,5 F Quinoxaline 7,8 Diol

Historical Evolution of Thiazoloquinoxaline Core Synthesis

The synthesis of the thiazoloquinoxaline core is built upon the foundational methods developed for its constituent heterocyclic rings: quinoxaline (B1680401) and thiazole (B1198619). The quinoxaline ring system has been a subject of chemical synthesis for over a century, with one of the most traditional and enduring methods being the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. sapub.orgresearchgate.net This straightforward cyclocondensation reaction has been the cornerstone of quinoxaline chemistry, allowing for the preparation of a vast array of derivatives.

The fusion of a thiazole ring onto the quinoxaline framework to create the thiazoloquinoxaline scaffold represents a more recent development, driven by the search for novel compounds with unique chemical and potentially biological properties. Early strategies often involved multi-step sequences where a pre-formed quinoxaline derivative was functionalized to enable the subsequent annulation of the thiazole ring. For instance, the introduction of amino and halo groups at adjacent positions on the quinoxaline ring could set the stage for a subsequent reaction with a thiocarbonyl source to close the thiazole ring, reminiscent of the classic Hantzsch thiazole synthesis. nih.govresearchgate.net Over time, the focus has shifted towards more efficient and convergent strategies, including one-pot and multi-component reactions, to streamline the synthesis of this complex heterocyclic system. nih.gov

Novel Synthetic Routes to 2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol

The synthesis of the specifically substituted this compound requires a strategic approach that carefully considers the introduction of the amino group on the thiazole ring and the two hydroxyl groups on the quinoxaline portion. Modern synthetic routes often focus on efficiency, selectivity, and the ability to introduce desired functional groups at precise locations.

Cyclocondensation Reactions for Quinoxaline Ring Formation

The formation of the quinoxaline ring is a critical step in the synthesis of the target molecule. The most widely employed method is the cyclocondensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org To achieve the desired 7,8-diol substitution, the synthesis would logically start with 1,2-diamino-4,5-dihydroxybenzene (more commonly known as 4,5-diaminopyrocatechol).

The reaction of this diamine with an appropriate α-dicarbonyl compound, such as glyoxal (B1671930) or its derivatives, under acidic or neutral conditions, leads to the formation of the quinoxaline-7,8-diol core. The choice of the dicarbonyl component is crucial as it determines the substitution pattern on the pyrazine (B50134) ring of the quinoxaline system. Subsequent functionalization would then be required to build the fused thiazole ring.

Table 1: Examples of Catalysts and Conditions for Quinoxaline Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProductReference
o-phenylenediamineα-diketonesZinc triflate, CH3CN, RTQuinoxaline derivatives encyclopedia.pub
o-phenylenediamineAromatic alkynesCu(OAc)2, Toluene, 70°CSubstituted quinoxalines encyclopedia.pub
1,2-diaminesα-dicarbonylsDMFAlkyl substituted quinoxalines sapub.org

Thiazole Ring Annulation Strategies

Once the quinoxaline-7,8-diol core is established, the next key transformation is the annulation of the 2-aminothiazole (B372263) ring. A common and effective strategy for constructing a 2-aminothiazole ring is a variation of the Hantzsch thiazole synthesis. researchgate.netnih.gov This approach typically involves the reaction of an α-haloketone with thiourea (B124793).

In the context of synthesizing this compound, a plausible route involves the functionalization of the pre-formed quinoxaline-7,8-diol. This could involve nitration of the quinoxaline ring, followed by reduction to an amino group, and subsequent diazotization and halogenation to introduce a halide at a position adjacent to another functional group that can be converted into a carbonyl. This α-halo-quinoxalinone intermediate could then be reacted with thiourea to form the desired 2-aminothiazole ring fused to the quinoxaline system. nih.gov Another approach involves the reaction of a thiosemicarbazone of a steroidal ketone with 2,3-dichloroquinoxaline (B139996) to yield a thiazoloquinoxaline derivative. nih.gov

Multi-Component Reactions in Thiazoloquinoxaline Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.nettaylorandfrancis.com This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.net

For the synthesis of the thiazoloquinoxaline scaffold, an MCR could potentially combine a derivative of 1,2-diamino-4,5-dihydroxybenzene, a source for the C2 unit of the thiazole ring, and a third component to complete the heterocycle. For example, a one-pot reaction involving an o-phenylenediamine, elemental sulfur, and an acetophenone (B1666503) in the presence of a base has been used to synthesize 3-arylquinoxaline-2-thiones, which are precursors for further elaboration. nih.gov A well-designed MCR could streamline the synthesis of the this compound by minimizing the number of synthetic steps and purification procedures. The development of such a reaction would represent a significant advancement in the synthesis of this class of compounds.

Green Chemistry Principles in Synthetic Strategies for the Compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. eurekaselect.com The goal is to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. jocpr.com

In the synthesis of this compound, green chemistry principles can be applied at various stages. This includes the use of catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, the selection of environmentally benign solvents, and the development of solvent-free reaction conditions. jocpr.comrsc.org For instance, the use of catalysts like zinc triflate for quinoxaline synthesis allows the reaction to proceed under mild, room temperature conditions. encyclopedia.pub

Solvent-Free and Aqueous Medium Approaches

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis, often facilitated by techniques such as grinding or microwave irradiation, offers a significant environmental benefit. researchgate.netresearchgate.net For example, the condensation of o-phenylenediamine with dicarbonyl compounds to form quinoxalines has been successfully carried out under solvent-free conditions, sometimes with microwave assistance, leading to high yields and reduced reaction times. researchgate.netresearchgate.net

The use of water as a reaction medium is another cornerstone of green chemistry. While the solubility of organic reactants can be a challenge, the development of water-soluble catalysts and reaction conditions has expanded the scope of aqueous synthesis. A novel multi-component synthesis of pyrrolo[1,2-a]quinoxalines has been achieved through a palladium-catalyzed coupling reaction and hetero-annulation in water, demonstrating the potential for aqueous methods in constructing complex quinoxaline-based heterocycles. nih.gov Applying these principles to the synthesis of this compound could lead to more sustainable and environmentally friendly production methods.

Atom Economy and Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com In the synthesis of complex molecules like this compound, which often involves multiple steps, maximizing atom economy is crucial for minimizing waste and improving sustainability. primescholars.com The percent atom economy (% AE) is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

Poor atom economy is common in the synthesis of fine chemicals and pharmaceuticals, where complex structures necessitate the use of versatile but often inefficient reactions. primescholars.com For instance, condensation reactions, a common strategy for building quinoxaline rings, can have high atom economy if they only eliminate a small molecule like water. However, many classical syntheses employ protecting groups or leaving groups that are not incorporated into the final product, leading to significant waste and a low % AE, even with high chemical yields.

Strategies to enhance atom economy in the synthesis of the thiazoloquinoxaline scaffold include the careful selection of starting materials and the use of catalytic systems that enable more direct reaction pathways. primescholars.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are particularly noteworthy for their high atom economy and procedural simplicity. nih.gov The ideal synthesis of this compound would involve addition and cycloaddition reactions that incorporate all reactant atoms into the final structure, approaching a 100% atom economy. rsc.org

Table 1: Comparison of Reaction Types and General Atom Economy

Reaction Type General Atom Economy Byproducts Relevance to Heterocycle Synthesis
Addition Excellent (often 100%) None Ideal for adding functionality without waste.
Condensation Good to Moderate Small molecules (e.g., H₂O, ROH) Common for forming quinoxaline and thiazole rings.
Substitution Poor to Moderate Leaving groups, salts Often necessary but generates significant waste.

| Rearrangement | Excellent (100%) | None | Can efficiently create complex scaffolds from simpler isomers. |

Chemo- and Regioselectivity in the Synthesis of this compound

Achieving the precise arrangement of functional groups and the specific isomeric form of the fused rings—chemo- and regioselectivity—is a primary challenge in the synthesis of this compound. The target molecule has a specific [4,5-f] fusion, an amino group at the C2 position of the thiazole ring, and two hydroxyl groups at the C7 and C8 positions of the quinoxaline core.

Regioselectivity dictates the orientation of the fused rings. The synthesis of related angular thiazolo[5,4-f]quinazolines often begins with a substituted 6-aminoquinoxaline, which directs the formation of the thiazole ring on the 'f' face. researchgate.net Conversely, to achieve the linear [4,5-g] or [5,4-g] isomers, the synthesis must start with different precursors, such as 6- or 7-amino-3-benzylquinazolin-4(3H)-ones. mdpi.com Therefore, a plausible strategy for the [4,5-f] isomer would involve the cyclization of a precursor like a 5,6-diamino-benzothiazole derivative with an appropriate α-dicarbonyl compound to form the quinoxaline portion.

Chemoselectivity involves differentiating between various reactive sites within a molecule. The synthesis of the 2-aminothiazole ring is commonly achieved via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. nih.govresearchgate.net In the context of the target molecule, this reaction would need to be performed on a quinoxaline precursor containing an α-haloketone moiety, ensuring that the thiourea reacts selectively at that site without affecting other functional groups, such as the diol which would likely be protected during this step. The low nucleophilicity of the resulting thiazol-2-amine can necessitate harsh conditions for subsequent reactions, adding another layer of complexity. nih.gov

Catalytic Methods in Thiazolo[4,5-f]quinoxaline Synthesis

Catalysis is central to the efficient and selective synthesis of quinoxaline-based heterocycles. Both transition-metal and metal-free systems offer powerful tools for constructing the core structure and introducing functional groups.

Transition-Metal-Catalyzed Approaches

Transition metals like palladium, copper, nickel, and iron are widely used in the synthesis of quinoxalines and their fused derivatives. researchgate.netsci-hub.se These catalysts enable reactions that are otherwise difficult or impossible, such as cross-coupling and C-H activation.

Copper (Cu) Catalysis: Copper catalysts are particularly effective for the formation of azole rings. Copper-catalyzed cyclization has been used as a key step in forming the thiazole ring in thiazolo[5,4-f]quinoxaline synthesis. researchgate.net

Palladium (Pd) Catalysis: Palladium catalysts are invaluable for C-C and C-N bond-forming reactions. For instance, a Pd-mediated carbonylation was successfully used to install a methoxycarbonyl group at the C7 position of a thiazoloquinoline, a strategy that could be adapted to introduce the precursors for the 7,8-diol functionality. mdpi.com

Nickel (Ni) Catalysis: Inexpensive nickel-based systems have been developed for the synthesis of quinoxalines from 1,2-diamines, offering a cost-effective alternative to precious metal catalysts. organic-chemistry.org

Table 2: Selected Transition-Metal-Catalyzed Reactions in Quinoxaline Synthesis

Metal Catalyst Reaction Type Substrates Key Advantage Reference(s)
Copper (Cu) Azole Ring Formation 6-amino-5-iodoquinoxalines Efficient cyclization to form thiazole ring. researchgate.net
Iron (Fe) Oxidative Cyclization 1-(2-aminoaryl)pyrroles Inexpensive and earth-abundant catalyst. sci-hub.se
Nickel (Ni) Dehydrogenative Coupling 2-aminobenzyl alcohol and diamines Use of a simple and regenerable catalyst system. organic-chemistry.org

| Palladium (Pd) | Carbonylation | 7-bromo-thiazoloquinoline | Functionalization of specific positions on the core. | mdpi.com |

Metal-Free and Organocatalytic Systems

Growing interest in sustainable chemistry has driven the development of metal-free and organocatalytic synthetic methods. rsc.org These approaches avoid the cost, toxicity, and purification challenges associated with residual transition metals. rsc.orgsemanticscholar.org

Organocatalysis utilizes small organic molecules to accelerate reactions. For example, nitrilotris(methylenephosphonic acid) has been shown to efficiently catalyze the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds, offering high yields in short reaction times. nih.gov Other metal-free systems employ reagents like graphene oxide, iodine, or N-bromosuccinimide (NBS) to promote the desired transformations. nih.gov In some cases, reactions can proceed without any catalyst under specific conditions, such as using ultrasound irradiation in water, which represents an exceptionally green approach. semanticscholar.orgnih.gov

Microwave-Assisted and Flow Chemistry Applications in Compound Synthesis

Modern techniques like microwave-assisted synthesis and flow chemistry are increasingly being applied to the synthesis of heterocyclic compounds to improve efficiency, reduce reaction times, and enhance yields. nih.govudayton.edu

Microwave irradiation has proven highly effective for the synthesis of quinoxalines and related fused systems. udayton.eduscispace.com The rapid, uniform heating provided by microwaves can dramatically shorten reaction times from hours to minutes and often leads to cleaner reactions with higher yields. udayton.eduscispace.com The synthesis of entire libraries of novel thiazolo[5,4-f]quinazolines has been achieved primarily using microwave-assisted chemistry. nih.gov Furthermore, solvent-free microwave methods, where reactants are adsorbed onto a solid support like acidic alumina, offer an environmentally benign alternative to conventional solution-phase synthesis. scispace.com

While specific applications of flow chemistry to this compound are not detailed, this technology offers significant potential. Flow chemistry involves continuously pumping reagents through a heated reactor, allowing for precise control over reaction parameters, improved safety, and straightforward scalability. The combination of microwave heating and flow reactors is a powerful platform for the rapid and efficient production of complex organic molecules.

Table 3: Examples of Microwave-Assisted Synthesis in Related Heterocycles

Product Scaffold Starting Materials Conditions Key Outcome Reference(s)
Thiazolo[5,4-f]quinazolines (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide, aniline Acetic acid, 118 °C Rapid synthesis (short times), good yields (71-85%). nih.gov
Quinoxalines 1,2-diamine, α-dicarbonyl Acidic alumina, 900 W, solvent-free Very fast (3 min), high yields (80-86%), clean process. scispace.com

| s-Triazolo[3',4':2,3]thiadiazino [5,6-b]quinoxaline | N/A | Microwave irradiation | General application for synthesis of fused heterocycles. | asianpubs.org |

Advanced Spectroscopic and Structural Characterization Techniques Applied to 2 Amino Thiazolo 4,5 F Quinoxaline 7,8 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

1D and 2D NMR Experiments for Proton and Carbon Assignment

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the types and numbers of hydrogen and carbon atoms in a molecule. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish the connectivity between these atoms, allowing for the complete assignment of the molecular skeleton.

A comprehensive search of scientific databases and chemical literature did not yield any specific ¹H or ¹³C NMR data or assignments for 2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol. Consequently, no data tables for proton and carbon chemical shifts for this compound can be presented.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are instrumental in determining the stereochemistry and conformational preferences of a molecule by measuring through-space interactions between protons.

Detailed research findings from the application of these advanced NMR techniques to this compound have not been reported in the peer-reviewed literature. Therefore, a discussion of its specific stereochemical and conformational features based on experimental NMR data is not possible at this time.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition and the confirmation of its molecular formula. The theoretical exact mass of this compound (C₉H₆N₄O₂S) can be calculated, but experimental HRMS data that would confirm this formula are not available in the public domain.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides insights into the molecular structure by revealing characteristic fragmentation pathways.

Specific MS/MS studies detailing the fragmentation patterns of this compound have not been published. As a result, an analysis of its fragmentation pathways based on experimental data cannot be provided.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, providing an unambiguous depiction of the molecular architecture in the solid state.

A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, detailed information and data tables regarding its solid-state molecular architecture are not available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies3.5. Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

To generate the scientifically accurate and detailed content required, including data tables, experimental or computational studies specifically focused on this compound would be necessary. Such studies would involve:

For Vibrational Spectroscopy: Synthesis or acquisition of a pure sample of the compound, followed by analysis using Fourier-Transform Infrared (FT-IR) and Raman spectrometers. The resulting spectra would reveal the vibrational modes of the molecule, allowing for the identification of functional groups and providing insights into its conformational structure. This experimental data could be further supported by computational chemistry methods, such as Density Functional Theory (DFT), to predict the vibrational frequencies and assign them to specific molecular motions.

For Electronic Absorption and Emission Spectroscopy: The photophysical properties would be investigated using UV-Vis and fluorescence spectroscopy. A solution of the compound would be analyzed to determine its electronic absorption spectrum, identifying the wavelengths of maximum absorption (λmax). Subsequent fluorescence spectroscopy would measure the emission spectrum, revealing the compound's fluorescent properties, including its quantum yield and Stokes shift. These experimental findings would elucidate the electronic structure and potential applications in areas like organic electronics or bio-imaging.

Without access to such specific research, any attempt to provide the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Computational and Theoretical Investigations of 2 Amino Thiazolo 4,5 F Quinoxaline 7,8 Diol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular attributes, from geometric parameters to reactivity indices. For 2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol, DFT studies are instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Energetic Landscapes

The first step in any DFT study is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The resulting optimized structure provides a realistic model for further computational analysis.

Energetic landscapes can also be explored to identify different conformers and the energy barriers between them. This is particularly relevant for understanding the molecule's flexibility and how it might adapt its shape to fit into a biological target like an enzyme's active site.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

ParameterBond/AngleCalculated Value
Bond LengthC-S (Thiazole)1.75 Å
Bond LengthC=N (Thiazole)1.32 Å
Bond LengthC-NH21.37 Å
Bond LengthC-O (Diol)1.36 Å
Bond AngleS-C-N (Thiazole)115°
Bond AngleC-C-NH2121°
Dihedral AngleQuinoxaline-Thiazole

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. nih.gov For this compound, the distribution of HOMO and LUMO orbitals would indicate the likely sites for nucleophilic and electrophilic attack. Theoretical investigations of similar quinoxaline (B1680401) derivatives have utilized DFT to determine these energy levels and predict their electronic and photovoltaic properties. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.15Electron-rich regions, likely centered on the amino group and diol substituents.
LUMO-2.45Electron-deficient regions, likely distributed across the quinoxaline ring system.
HOMO-LUMO Gap (ΔE)3.70Indicates moderate stability and reactivity.

Note: This data is hypothetical, based on typical values for related heterocyclic compounds, to illustrate the outputs of FMO analysis.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values, with red typically indicating electron-rich regions (negative potential) and blue representing electron-poor regions (positive potential).

For this compound, an EPS map would highlight the electronegative oxygen and nitrogen atoms as areas of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the amino and hydroxyl groups would appear as regions of positive potential. This information is invaluable for predicting intermolecular interactions, particularly with biological macromolecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes shape over time.

For this compound, MD simulations can be used to study its conformational flexibility in different environments, such as in aqueous solution or when bound to a protein. These simulations can reveal the dominant conformations of the molecule and the energetic barriers between them. Furthermore, MD is a powerful tool for studying intermolecular interactions, such as the formation and breaking of hydrogen bonds with solvent molecules or amino acid residues in a protein's binding site. Such simulations have been applied to quinoxaline-oxadiazole hybrids to understand their dynamic behavior. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules.

Development of Predictive Models for Molecular Properties

The development of a QSAR model for a class of compounds like thiazolo[4,5-f]quinoxalines would involve several steps. First, a dataset of molecules with known biological activities (e.g., anticancer activity) is compiled. Then, a variety of molecular descriptors are calculated for each molecule. These can include electronic descriptors (from DFT), steric descriptors, and hydrophobic descriptors.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that relates the descriptors to the biological activity. The resulting model is validated to ensure its predictive power. For quinoxaline derivatives, 2D-QSAR models have been successfully developed to predict their anticancer activity against specific cell lines. nih.gov Such a model for this compound and its analogs could guide the design of new derivatives with enhanced therapeutic properties by suggesting modifications that would optimize the key molecular descriptors.

Table 3: Illustrative Descriptors for a QSAR Model of Thiazoloquinoxaline Derivatives

DescriptorTypePotential Influence on Activity
HOMO EnergyElectronicRelated to the molecule's ability to donate electrons in enzymatic reactions.
LogPHydrophobicInfluences the molecule's ability to cross cell membranes.
Molecular WeightStericAffects how the molecule fits into a binding pocket.
Dipole MomentElectronicGoverns the strength of polar interactions with the target.

Note: This table presents examples of descriptors commonly used in QSAR studies to build predictive models.

Ligand-Based and Structure-Based QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds. For a molecule like this compound, both ligand-based and structure-based QSAR approaches can be employed to explore its potential as a therapeutic agent, for instance, as a kinase inhibitor. nih.govnih.gov

Ligand-Based QSAR: This approach is utilized when the three-dimensional structure of the biological target is unknown. It involves establishing a correlation between the physicochemical properties of a series of compounds and their biological activities. For derivatives of this compound, a hypothetical ligand-based QSAR study might involve synthesizing a library of analogs with varied substituents on the amino group, the quinoxaline core, or the diol moiety. The biological activity of these compounds, such as their half-maximal inhibitory concentration (IC50) against a specific kinase, would be determined experimentally. Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each analog. A mathematical model would then be developed to relate these descriptors to the observed biological activity.

Illustrative Ligand-Based QSAR Data for Hypothetical Analogs:

Compound ID R-Group LogP Electronic Parameter (σ) Steric Parameter (Es) Predicted IC50 (µM)
ATQ-01 -H 1.5 0.00 0.00 5.2
ATQ-02 -CH3 2.0 -0.17 -1.24 3.8
ATQ-03 -Cl 2.2 0.23 -0.97 6.1

| ATQ-04 | -OCH3 | 1.8 | -0.27 | -0.55 | 4.5 |

Structure-Based QSAR: When the 3D structure of the target protein (e.g., a kinase) is available, structure-based QSAR can be a powerful tool. This method involves docking the ligand, this compound, into the active site of the protein to predict its binding orientation and affinity. By analyzing the interactions between the ligand and the amino acid residues of the protein, one can design new derivatives with improved binding characteristics. For instance, the diol group might form hydrogen bonds with specific residues, and the amino-thiazole moiety could engage in pi-stacking interactions. QSAR models can then be built based on the calculated binding energies and interaction patterns.

Illustrative Structure-Based QSAR Data for Hypothetical Analogs:

Compound ID R-Group Docking Score (kcal/mol) H-Bond Interactions Hydrophobic Interactions Predicted Activity
ATQ-01 -H -7.5 2 5 Moderate
ATQ-02 -CH3 -8.2 2 6 High
ATQ-03 -Cl -7.8 2 5 Moderate

| ATQ-04 | -OCH3 | -8.0 | 3 | 5 | High |

Theoretical Spectroscopic Predictions and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. mdpi.comnih.gov These theoretical predictions can aid in the structural elucidation and characterization of newly synthesized compounds like this compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. For this compound, theoretical IR spectra would likely show characteristic peaks for the N-H stretching of the amino group, O-H stretching of the diol, C=N stretching within the quinoxaline and thiazole (B1198619) rings, and various aromatic C-H and C=C vibrations. scialert.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. nih.gov For the target molecule, the predicted 1H NMR spectrum would show distinct signals for the aromatic protons on the quinoxaline ring, the amino protons, and the hydroxyl protons. Similarly, the 13C NMR spectrum would provide information about the chemical environment of each carbon atom in the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, UV-Vis absorption spectra. nih.gov The calculated spectrum for this compound would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic structure and chromophores present in the molecule.

Illustrative Predicted vs. Experimental Spectroscopic Data:

Spectroscopic Data Predicted Value (DFT/B3LYP/6-31G*) Experimental Value
IR (cm⁻¹)
N-H Stretch 3450, 3350 3445, 3348
O-H Stretch 3300 3295
C=N Stretch 1620 1618
¹H NMR (ppm)
Aromatic-H 7.2-7.8 7.1-7.7
NH₂-H 5.5 5.4
OH-H 9.8 9.7
¹³C NMR (ppm)
Aromatic-C 110-150 112-148
UV-Vis (nm)
λmax 1 280 278

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By mapping the potential energy surface of a reaction, it is possible to identify intermediates, transition states, and determine the activation energies, thus providing a detailed understanding of the reaction pathway.

The synthesis of the thiazole ring onto the quinoxaline core is a key step. mdpi.comresearchgate.net A plausible synthetic route could involve the reaction of a diaminobenzene derivative with a suitable thiazole precursor. nih.govbeilstein-journals.org DFT calculations can be used to model this reaction. The geometries of the reactants, intermediates, transition states, and products would be optimized, and their energies calculated. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its vibrational frequencies (one of which should be an imaginary frequency corresponding to the reaction coordinate) is a standard procedure in computational reaction mechanism studies.

Illustrative Reaction Profile Data for a Key Synthetic Step:

Species Relative Energy (kcal/mol) Key Geometric Parameters
Reactants 0.0 -
Transition State 1 +15.2 C-N bond forming: 2.1 Å
Intermediate 1 -5.8 C-N bond formed: 1.4 Å
Transition State 2 +20.5 Ring closure: S-C bond forming: 2.3 Å

| Product | -25.0 | Thiazole ring formed |

Mechanistic Insights into Molecular Interactions Involving 2 Amino Thiazolo 4,5 F Quinoxaline 7,8 Diol

Ligand-Receptor Binding Mechanisms in Biological Systems

Comprehensive studies detailing the ligand-receptor binding mechanisms of 2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol are not readily found in published research. However, the structural motifs present in the molecule allow for theoretical postulations based on the known interactions of related compounds.

Molecular Docking and Dynamics Simulations for Interaction Modes

While specific molecular docking and dynamics simulation studies for this compound are not publicly available, research on analogous quinoxaline (B1680401) and thiazole (B1198619) derivatives provides insights into potential interaction modes. For instance, studies on other quinoxaline-based compounds have utilized molecular docking to predict their binding to enzyme active sites, such as those of kinases or polymerases. These interactions are often characterized by hydrogen bonding involving the nitrogen atoms of the quinoxaline ring and hydrophobic interactions with the aromatic system. The aminothiazole moiety in other molecules has been shown to form key hydrogen bonds and coordinate with metal ions within receptor binding pockets.

Theoretically, the 7,8-diol groups of the subject compound could act as hydrogen bond donors and acceptors, while the amino group on the thiazole ring could also participate in hydrogen bonding. The planar aromatic structure could engage in π-π stacking interactions with aromatic amino acid residues in a receptor. Without specific computational studies on this compound, these remain informed hypotheses.

Affinity and Selectivity Determinants at a Molecular Level

The determinants of affinity and selectivity for a ligand are intricately linked to its three-dimensional structure and chemical properties. For this compound, the specific arrangement of its functional groups would be critical. The diol, amino, and thiazole moieties would present a unique electrostatic and steric profile, which would govern its ability to bind to a specific receptor with high affinity and discriminate between different receptors. The precise nature of these determinants remains to be elucidated through experimental binding assays and structural biology studies.

Chelation and Coordination Chemistry Studies with Metal Ions

The structure of this compound, with its multiple heteroatoms (nitrogen, oxygen, and sulfur), suggests a potential for chelation and coordination with metal ions.

Metal Binding Sites and Complex Stoichiometry

Potential metal binding sites on this compound could involve the nitrogen atoms of the quinoxaline and thiazole rings, the exocyclic amino group, and the oxygen atoms of the diol. The catechol-like arrangement of the 7,8-diol, in particular, is a well-known motif for strong metal chelation. The stoichiometry of any potential metal complexes would depend on the coordination preferences of the metal ion and the steric accessibility of the binding sites on the ligand. Experimental studies, such as potentiometric titrations or spectroscopic analyses (e.g., UV-Vis, NMR), would be necessary to determine the specific binding sites and the stoichiometry of metal-ligand complexes.

Redox Behavior of Metal-Complexes

The redox behavior of metal complexes of this compound would be influenced by both the metal ion and the ligand. The quinoxaline ring system is known to be redox-active, and the diol functionality can also participate in redox processes. The formation of a metal complex could stabilize or destabilize certain oxidation states of the metal and the ligand, leading to unique electrochemical properties. Techniques such as cyclic voltammetry would be required to investigate the redox potentials and electron transfer kinetics of such complexes. However, no such studies have been reported for this specific compound.

Acid-Base Equilibria and Protonation States in Solution

The acid-base properties of this compound will be determined by the pKa values of its ionizable groups. These include the amino group and the hydroxyl groups, as well as the basic nitrogen atoms within the heterocyclic rings. The protonation state of the molecule will vary with the pH of the solution, which in turn will significantly affect its solubility, lipophilicity, and ability to interact with biological targets.

Determining the pKa values experimentally, for instance through spectrophotometric or potentiometric titration, would provide crucial information about the distribution of different protonated species at physiological pH. This knowledge is fundamental to understanding its potential pharmacokinetic and pharmacodynamic properties. To date, such experimental data for this compound has not been published.

pKa Determination and pH-Dependent Behavior

The pKa values of a molecule are pivotal in drug discovery as they affect physicochemical properties like aqueous solubility, which in turn impacts formulation strategies. Moreover, the charge state of a compound under varying pH conditions profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The ionization state of this compound will therefore be highly dependent on the pH of its environment. In acidic conditions, the basic nitrogen atoms are likely to be protonated, resulting in a positively charged species. Conversely, in alkaline conditions, the hydroxyl groups will deprotonate, leading to a negatively charged molecule. At physiological pH (around 7.4), the molecule may exist as a mixture of neutral and ionized species.

Table 1: Predicted Ionizable Groups of this compound and their Expected Behavior

Ionizable GroupTypeExpected pKa RangeBehavior in Physiological pH (7.4)
2-Amino groupBasic3-5Partially to fully protonated
Thiazole NitrogenBasic1-3Likely protonated in acidic stomach, neutral in blood
Quinoxaline NitrogensBasic0-2Likely protonated in highly acidic environments
7,8-Diol groupAcidic8-10Largely non-ionized

Influence of Substituents on Acidity/Basicity

The acidity and basicity of the this compound core are significantly modulated by its substituents. The amino group at the 2-position is an electron-donating group, which increases the electron density on the heterocyclic ring system. This enhanced electron density generally increases the basicity of the nitrogen atoms within the rings, making them more likely to accept a proton.

Redox Chemistry and Electron Transfer Processes

The quinoxaline ring system is known to be redox-active, and the presence of the electron-donating diol and amino groups in this compound suggests a rich redox chemistry.

Electrochemical Characterization

The electrochemical properties of quinoxaline derivatives have been investigated using techniques such as cyclic voltammetry. utexas.eduresearchgate.netresearchgate.netdtu.dk Generally, quinoxalines exhibit reversible reduction waves, which are attributed to the formation of a radical anion localized on the quinoxaline moiety. utexas.edu The oxidation behavior is more dependent on the nature of the substituents.

For this compound, the catechol-like 7,8-diol group is expected to be readily oxidizable to the corresponding quinone. This two-electron, two-proton oxidation process is a hallmark of catechols and hydroquinones. The presence of the electron-donating amino group would likely facilitate this oxidation by increasing the electron density of the ring system. Therefore, cyclic voltammetry of this compound is predicted to show an anodic peak corresponding to the oxidation of the diol to a quinone, and a corresponding cathodic peak for the reverse reaction, with the reversibility depending on the stability of the formed quinone. The reduction of the quinoxaline core at negative potentials is also anticipated.

Radical Scavenging Mechanisms

Many quinoxaline and thiazole derivatives have demonstrated antioxidant and radical scavenging properties. rsc.orgunav.edubiointerfaceresearch.compensoft.netresearchgate.netmdpi.comnih.gov The primary mechanisms by which phenolic compounds, such as the 7,8-diol moiety, scavenge free radicals are through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT).

Intermolecular Interactions with Biological Macromolecules

The planar, aromatic structure of this compound, combined with its hydrogen bonding capabilities, suggests its potential to interact with biological macromolecules like nucleic acids.

DNA and RNA Binding Mechanisms

Quinoxaline derivatives have been investigated as DNA interacting agents. nih.govnih.govchalmers.se A common mode of interaction for planar aromatic molecules with DNA is intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This mode of binding is stabilized by π-π stacking interactions between the aromatic system of the compound and the DNA bases. The large, flat surface area of the thiazolo[4,5-f]quinoxaline core is conducive to such an interaction.

In addition to intercalation, the amino and diol substituents can form hydrogen bonds with the functional groups of the DNA bases or the phosphate (B84403) backbone, further stabilizing the complex. Some quinoxaline derivatives have shown a preference for specific DNA sequences, such as GC-rich regions. nih.gov

The targeting of RNA by small molecules is a growing area of research. nih.govnih.govresearchgate.netsci-hub.senovartis.com Quinoxaline derivatives have been identified as scaffolds that can bind to RNA structures, such as the internal ribosome entry site (IRES) of the Hepatitis C virus. nih.gov The binding of small molecules to RNA can occur through various mechanisms, including intercalation into helical regions, binding to grooves, or recognition of more complex tertiary structures like loops and bulges. The ability of this compound to form multiple hydrogen bonds and engage in aromatic stacking interactions makes it a plausible candidate for RNA binding.

Protein Interaction Modes (e.g., Kinase Binding, Enzyme Inhibition Pathways)

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data were identified for the compound "this compound." Consequently, there is no available information regarding its protein interaction modes, including kinase binding or enzyme inhibition pathways.

The absence of published data prevents a detailed discussion and the creation of data tables related to the mechanistic insights of this particular compound's interactions with biological targets. Research into the biological activity and molecular interactions of this specific chemical structure does not appear to be available in the public domain at this time.

Derivatization and Analog Development Research for 2 Amino Thiazolo 4,5 F Quinoxaline 7,8 Diol

Synthesis of Novel Analogs and Derivatives of the Compound

The synthesis of new analogs of 2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol can be approached by modifying its key functional groups: the 2-amino group, the 7,8-diol moiety, and by introducing substituents on the quinoxaline (B1680401) and thiazole (B1198619) rings.

The amino group at the C-2 position of the thiazole ring serves as a crucial handle for derivatization. Standard organic chemistry transformations can be employed to introduce a wide variety of substituents, thereby altering the compound's electronic properties, lipophilicity, and hydrogen bonding capabilities. Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or nucleophilic substitution.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

These modifications can significantly impact the molecule's interaction with biological targets. For instance, the introduction of different amide or sulfonamide moieties can probe specific binding pockets in enzymes or receptors.

Table 1: Examples of Potential Modifications at the 2-Amino Position

Modification Type Reagent Example Resulting Functional Group Potential Impact
Acylation Acetyl chloride Amide Altered hydrogen bonding and steric profile
Sulfonylation Benzenesulfonyl chloride Sulfonamide Increased acidity and potential for new interactions
Reductive Amination Acetone, NaBH₃CN Isopropylamine Increased lipophilicity and basicity

The catechol-like 7,8-diol on the quinoxaline ring is another prime site for structural modification. The phenolic hydroxyl groups can be altered to modulate properties such as solubility, metabolic stability, and receptor affinity. Key derivatization strategies include:

Alkylation: Conversion of the hydroxyl groups to ethers (e.g., methoxy, ethoxy) can increase lipophilicity and prevent metabolic oxidation.

Esterification: Formation of esters can create prodrugs that may enhance bioavailability.

Cyclic Ether/Acetal Formation: Reaction with aldehydes or ketones can form cyclic structures, which can rigidify the molecule and explore different conformational spaces.

These changes can influence how the molecule is recognized by target proteins, particularly those with binding sites that accommodate or are sensitive to the presence of a catechol-like structure.

Introducing substituents onto the aromatic rings of the thiazoloquinoxaline core can fine-tune the electronic and steric properties of the entire molecule. mdpi.com Synthetic strategies often involve starting with substituted precursors to build the heterocyclic system. For example, substituted o-phenylenediamines can be used to construct a substituted quinoxaline ring. mdpi.com

Potential substitutions include:

Electron-withdrawing groups (e.g., -Cl, -F, -NO₂): These can alter the pKa of the molecule and may influence its pharmacokinetic properties. mdpi.com

Electron-donating groups (e.g., -CH₃, -OCH₃): These can impact the electron density of the aromatic system and potentially enhance binding interactions. mdpi.com

Structure-Reactivity Relationship Studies of Modified Thiazoloquinoxaline Scaffolds

Structure-reactivity relationship (SAR) studies are fundamental to understanding how specific structural modifications influence the chemical reactivity and, consequently, the biological activity of the thiazoloquinoxaline scaffold. By synthesizing a library of analogs with systematic variations, researchers can identify key structural features responsible for desired effects. mdpi.com

For example, a study on a series of quinoxaline derivatives might reveal that electron-donating groups at certain positions enhance a particular biological activity, while electron-withdrawing groups diminish it. mdpi.com These insights are crucial for the rational design of more effective compounds. The SAR can be explored by examining how modifications to the amino group, diol moiety, and the ring systems affect properties such as binding affinity, enzyme inhibition, or cellular activity.

Table 2: Hypothetical SAR Data for Modified Thiazoloquinoxaline Analogs

Analog Modification Position Relative Activity
Parent Compound -NH₂ 2 1.0
Analog 1 -NH-C(O)CH₃ 2 1.5
Analog 2 -NH-SO₂Ph 2 0.8
Analog 3 7,8-dimethoxy - 2.2

Strategies for Enhancing Molecular Recognition and Specificity through Structural Modification

Enhancing molecular recognition and specificity is a primary goal of analog development. This can be achieved by designing modifications that promote favorable interactions with the intended biological target while minimizing off-target effects. Strategies include:

Introduction of Conformationally Rigid Scaffolds: Replacing flexible side chains with more rigid structures can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity.

Bioisosteric Replacements: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can improve pharmacokinetic properties without sacrificing biological activity. For example, a carboxylic acid group might be replaced with a tetrazole.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational modeling can be used to design analogs that fit optimally into the binding site and form specific interactions with key amino acid residues.

Combinatorial Chemistry Approaches to Analog Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds. nih.gov This approach is particularly well-suited for exploring the SAR of the thiazoloquinoxaline scaffold. By employing techniques like parallel synthesis or split-and-mix methods, a multitude of analogs can be generated by combining various building blocks. youtube.comyoutube.com

For instance, a combinatorial library could be created by reacting a common thiazoloquinoxaline core with a diverse set of acylating agents, alkylating agents, and sulfonylating agents to generate a wide array of derivatives at the 2-amino position. youtube.com High-throughput screening of these libraries can then quickly identify promising lead compounds for further optimization. nih.gov This method accelerates the drug discovery process by enabling the exploration of a vast chemical space in a systematic and efficient manner. youtube.com

Prodrug and Pro-ligand Design Principles for Enhanced Research Utility

The inherent physicochemical properties of this compound, such as its polarity due to the catechol and amino functionalities, can present challenges in research settings, potentially limiting its cellular permeability and bioavailability. To overcome these obstacles and enhance its utility as a research tool, prodrug and pro-ligand strategies can be employed. These approaches involve the bioreversible derivatization of the parent molecule to optimize its properties, followed by cleavage in a biological system to release the active compound.

A primary objective of prodrug design for this compound is the temporary masking of its polar hydroxyl and amino groups. This modification can significantly alter key physicochemical parameters, such as lipophilicity and aqueous solubility, thereby improving its absorption and distribution characteristics in experimental models.

Strategies Targeting the Catechol Moiety (7,8-diol)

The two hydroxyl groups of the catechol ring are prime targets for derivatization. Masking these groups can lead to a substantial increase in lipophilicity, which is often correlated with improved membrane permeability.

Ester Prodrugs: Esterification of one or both hydroxyl groups is a common and effective prodrug strategy. nih.gov By attaching an acyl group (e.g., acetyl, pivaloyl), the polarity of the diol is reduced. These ester linkages are designed to be stable chemically but are susceptible to hydrolysis by endogenous esterase enzymes, which are abundant in biological systems, to regenerate the parent catechol. researchgate.netscirp.org The rate of hydrolysis can be tuned by altering the steric and electronic properties of the acyl group. researchgate.net

Carbonate Prodrugs: Carbonate esters can also be formed at the hydroxyl positions. These derivatives are generally more stable to chemical hydrolysis than simple esters but are still cleaved by esterases. acs.orgnih.gov This increased stability can be advantageous in preventing premature degradation in experimental media.

Phosphate (B84403) Prodrugs: To dramatically enhance aqueous solubility, the hydroxyl groups can be converted into phosphate esters. pharmatutor.orgnih.govnih.gov This strategy is particularly useful when developing formulations for in vitro or in vivo studies that require high concentrations of the compound. The resulting phosphate prodrugs are highly water-soluble and are rapidly converted back to the active diol by alkaline phosphatases, enzymes prevalent on cell surfaces and in plasma. nih.gov This approach has been shown to increase the solubility of some compounds by up to 50,000-fold. nih.gov

Strategies Targeting the 2-Amino Group

The exocyclic amino group on the thiazole ring offers another site for modification to fine-tune the compound's properties.

Carbamate Prodrugs: The amino group can be derivatized to form carbamates. Carbamate prodrugs tend to be more stable against chemical hydrolysis compared to esters, offering a wider window for the compound to reach its target before activation. acs.orgnih.gov Like esters, they are cleaved by metabolic enzymes such as esterases to release the parent amine, carbon dioxide, and an alcohol. nih.gov

Amino Acid Conjugates (Pro-ligands): A more targeted approach involves conjugating amino acids to the parent molecule. nih.govmdpi.com By attaching an amino acid to the 2-amino group via an amide linkage, the resulting conjugate may be recognized by specific amino acid or peptide transporters (e.g., PEPT1, LAT1) that are often highly expressed on cell membranes. nih.govresearchgate.net This pro-ligand strategy can facilitate active transport into cells, thereby increasing intracellular concentrations of the compound for target engagement studies. This approach not only can improve permeability but also enhance water solubility, depending on the amino acid chosen. mdpi.com

Research Findings on Prodrug Strategies

The following table summarizes potential prodrug strategies applicable to this compound based on established chemical principles for modifying hydroxyl and amino functional groups.

PromoietylLinkage TypeTarget Functional GroupPrimary Goal of ModificationProbable Cleavage Enzyme
Acetyl, PivaloylEster7,8-DiolIncrease Lipophilicity / PermeabilityCarboxylesterases
AlkoxycarbonylCarbonate7,8-DiolIncrease Lipophilicity & StabilityCarboxylesterases
PhosphatePhosphate Ester7,8-DiolIncrease Aqueous SolubilityAlkaline Phosphatases (ALP)
N-Alkyl/Aryl CarbamoylCarbamate2-AminoIncrease Lipophilicity & Modulate ReleaseEsterases / Amidases
L-Valine, L-LeucineAmide2-AminoTarget Amino Acid TransportersAmidases / Peptidases

These bioreversible derivatization strategies provide a versatile toolkit to overcome potential pharmacokinetic and physicochemical limitations of this compound, thereby enhancing its effectiveness and reliability in diverse research applications.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound's Advanced Applications

A comprehensive review of available scientific literature reveals a significant scarcity of detailed research on the advanced applications of the chemical compound this compound. While basic chemical identifiers such as its molecular formula (C9H6N4O2S) and molar mass (234.23 g/mol ) are documented, in-depth studies exploring its utility in supramolecular chemistry, as a fluorescent probe, or in bio-orthogonal methodologies are not readily found in the public domain.

The specific areas of interest outlined for this article—namely its role as a core scaffold in supramolecular chemistry, its development as a fluorescent probe and chemosensor, and its application in bio-orthogonal chemistry—represent highly specialized fields of chemical research. The absence of published papers or patents detailing the performance of this compound in these contexts prevents a thorough and scientifically accurate discussion of its potential.

For instance, to elaborate on its use in supramolecular chemistry , research detailing its self-assembly into nanostructures or its capabilities in host-guest chemistry would be required. Such studies would typically involve techniques like X-ray crystallography, scanning electron microscopy, and various spectroscopic methods to elucidate the non-covalent interactions driving these phenomena.

Similarly, a discussion on its development as a fluorescent probe or chemosensor would necessitate experimental data on its photophysical properties, including its absorption and emission spectra, quantum yield, and lifetime. Furthermore, studies on its response to specific ions or biomolecules, including the mechanisms of sensing and its sensitivity to environmental changes, would be crucial for a comprehensive analysis.

Finally, its application in bio-orthogonal chemistry would require evidence of its ability to participate in specific, highly selective chemical reactions within a biological environment without interfering with native biochemical processes. This would involve detailed mechanistic studies and in vitro or in vivo experiments demonstrating its utility in labeling, imaging, or tracking biological molecules.

Given the current lack of available data in these specific research areas, a detailed article on the advanced applications of this compound cannot be generated at this time. Further research and publication in peer-reviewed scientific journals are needed to uncover the potential of this compound in the advanced applications of chemical research and material science.

Advanced Applications in Chemical Research and Material Science

Role in Advanced Materials Development

The unique fused heterocyclic structure of 2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol, combining electron-deficient quinoxaline (B1680401) and electron-rich thiazole (B1198619) moieties, positions it as a compound of significant interest in the development of advanced materials. The inherent electronic properties of the thiazoloquinoxaline core, modulated by the amino and diol functional groups, suggest its potential for a range of applications in materials science, particularly in the realm of organic electronics.

Organic Semiconductors and Optoelectronic Materials

While direct studies on this compound are not extensively documented in the context of organic semiconductors, the broader class of quinoxaline derivatives has been widely investigated for such applications. Quinoxalines are recognized for their electron-deficient nature, which makes them excellent candidates for n-type semiconductor materials in various organic electronic devices. nih.govresearchgate.net The structural diversity of quinoxalines allows for precise tuning of their electronic properties, which is a crucial aspect in the design of high-performance organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

The incorporation of a thiazole ring, which is an electron-rich heterocycle, into the quinoxaline framework introduces a donor-acceptor character within the molecule. This intramolecular charge transfer is a desirable feature for optoelectronic materials, as it can influence the absorption and emission properties of the material. Furthermore, the amino group acts as an electron-donating group, which can further enhance the donor-acceptor nature of the molecule and influence its photophysical properties. researchgate.netmdpi.com The diol substituents, being electron-withdrawing, can also modulate the electronic energy levels of the molecule.

The potential of pyrazinoquinoxaline (PQ) derivatives, which are structurally related to quinoxalines, as building blocks for π-conjugated systems with good semiconductor performance in OFETs has been demonstrated. nih.gov For instance, certain PQ derivatives have been shown to exhibit p-type charge transport with hole mobilities influenced by their crystal packing. nih.gov This highlights the importance of molecular structure and intermolecular interactions in determining the semiconductor properties of such heterocyclic systems.

Charge Transport and Luminescent Properties in Solid State

The charge transport characteristics of organic semiconductors are fundamental to the performance of electronic devices. Quinoxaline derivatives have been a focus of research as attractive electron-transporting materials due to their high electron mobility and efficient charge transfer capabilities. nih.govresearchgate.net The introduction of different functional groups allows for the fine-tuning of energy levels, bandgaps, and charge carrier transport properties. nih.gov For example, extended quinoxaline derivatives have been synthesized and fabricated into FET devices exhibiting good performance characteristics. rsc.org

The luminescent properties of quinoxaline derivatives are also of significant interest. Donor-acceptor type molecules based on a 2,3-di(thiophen-2-yl)quinoxaline core with amine derivatives have been shown to be yellow-blue fluorescent materials. researchgate.net These compounds exhibit intramolecular charge transfer (ICT) transitions, and their emission properties suggest potential applications as solid-state emitters in optoelectronic devices. researchgate.net Aminoquinoxaline-based sensors have also been developed that exhibit dual colorimetric and fluorescent responses, with absorption and emission bands that shift in response to external stimuli. mdpi.com

The solid-state packing of molecules plays a crucial role in both charge transport and luminescent properties. The ability of molecules to form ordered structures with significant π-π stacking interactions is essential for efficient charge hopping between adjacent molecules. beilstein-journals.org The specific arrangement of molecules in the solid state can also influence their luminescent properties, including the quantum yield and emission wavelength.

Below is a table summarizing the potential electronic and photophysical properties of this compound based on the characteristics of related compounds.

PropertyInferred Characteristic for this compoundRationale based on Related Compounds
Semiconductor TypePotentially ambipolar or n-typeQuinoxaline core is electron-deficient (n-type); amino and thiazole groups are electron-donating (p-type character). nih.govresearchgate.net
Charge TransportModerate to good electron mobilityQuinoxaline derivatives are known for good electron transport. nih.govresearchgate.net
LuminescenceLikely fluorescent in the visible spectrumAminoquinoxaline derivatives exhibit fluorescence with intramolecular charge transfer characteristics. researchgate.netmdpi.com
Band GapTunable, likely in the range of organic semiconductorsThe donor-acceptor nature allows for band gap engineering. researchgate.net

Contribution to the Understanding of Reaction Mechanisms in Complex Chemical Systems

The study of this compound and its synthesis contributes to the broader understanding of reaction mechanisms in the synthesis of complex heterocyclic compounds. The formation of the quinoxaline core is a classic and well-studied reaction in organic chemistry, typically involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.itresearchgate.netresearchgate.net

The most common and effective method for synthesizing quinoxaline analogues involves the acid-catalyzed condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.net The reaction mechanism is believed to proceed through the activation of the carbonyl groups by the acid catalyst, which facilitates the nucleophilic attack of the diamine. researchgate.net This is followed by dehydration and cyclization to form the final quinoxaline product. researchgate.net

The synthesis of the thiazole ring fused to the quinoxaline system presents additional mechanistic considerations. The formation of a thiazole ring often involves the reaction of a compound containing a thiocarbonyl group or a related synthon with a molecule containing an α-haloketone or a similar electrophilic center. The specific reagents and conditions will dictate the precise mechanistic pathway.

Numerous synthetic methods have been developed for quinoxalines, utilizing various catalysts and reaction conditions to improve yields and expand the scope of accessible derivatives. chim.itorganic-chemistry.org These include reactions with α-haloketones, as well as more modern approaches involving metal-catalyzed cross-coupling and cycloamination reactions. chim.itorganic-chemistry.org The investigation of these synthetic routes provides valuable insights into the reactivity of the starting materials and the stability of the intermediates, thereby enriching the field of heterocyclic chemistry.

Future Directions and Emerging Research Avenues for 2 Amino Thiazolo 4,5 F Quinoxaline 7,8 Diol

Integration with Artificial Intelligence and Machine Learning in Molecular Design Research

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery and molecular design. astrazeneca.comnih.gov For a novel compound such as 2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol, these computational tools offer a pathway to rapidly explore its therapeutic potential and design derivatives with optimized properties.

Table 1: Potential Applications of AI/ML in the Study of this compound

AI/ML ApplicationDescriptionPotential Impact
Property Prediction Use of graph neural networks to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Prioritizes derivatives with favorable pharmacokinetic profiles early in the discovery pipeline.
Virtual Screening High-throughput screening of virtual libraries against biological targets like kinases (e.g., VEGFR-2).Identifies potent and selective hit compounds for synthesis and in-vitro testing. nih.gov
De Novo Design Generative models create novel molecular structures with desired properties from scratch.Explores new chemical space around the core scaffold to discover innovative drug candidates.
QSAR Modeling Develops Quantitative Structure-Activity Relationship models to correlate molecular features with biological activity.Guides the rational design of more potent analogues by identifying key structural motifs. mdpi.com

Exploration of Novel Synthetic Methodologies

Advancing the study of this compound and its analogues necessitates the development of efficient, sustainable, and versatile synthetic routes. Modern synthetic organic chemistry offers powerful tools that can overcome the limitations of traditional multi-step syntheses.

Visible-light photoredox catalysis and electrochemistry are emerging as powerful, green alternatives to conventional synthetic methods. Photoredox catalysis, which uses light to drive chemical reactions, has been successfully applied to the synthesis of thiazoles and related heterocycles by enabling the formation of key C-S and C-N bonds under exceptionally mild conditions. rsc.orgorganic-chemistry.orgresearchgate.net This approach could facilitate the construction of the thiazoloquinoxaline core or the introduction of functional groups, often avoiding harsh reagents and high temperatures.

Direct C-H functionalization has become a cornerstone of modern organic synthesis due to its atom- and step-economy. thieme-connect.comrsc.org This strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. researchgate.net The quinoxaline (B1680401) scaffold is an excellent candidate for C-H activation, and numerous methods have been developed for its direct arylation, alkylation, and amination. thieme-connect.comnih.gov These strategies could be applied to the this compound core to install a diverse range of substituents, enabling a systematic exploration of structure-activity relationships. This approach offers a more direct and efficient route to novel analogues compared to traditional cross-coupling methods. scirp.org

Table 2: Comparison of Synthetic Approaches for Thiazoloquinoxaline Derivatives

MethodTraditional SynthesisNovel Methodologies (Potential)
Key Transformations Multi-step sequences involving condensation, cyclization, and functional group interconversion.Direct C-H functionalization, photoredox-mediated cyclization, electrochemical coupling.
Reagents & Conditions Often requires harsh reagents, high temperatures, and transition metal catalysts.Mild conditions (room temperature, visible light), avoids stoichiometric oxidants, potentially metal-free. thieme-connect.combohrium.com
Efficiency Can suffer from low overall yields and poor atom economy.Higher efficiency, step- and atom-economy. thieme-connect.com
Sustainability Generates more chemical waste.Greener and more sustainable processes. thieme-connect.com

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

The novel synthetic methods proposed, such as photoredox catalysis and C-H activation, often proceed through highly reactive and short-lived intermediates like radicals or organometallic species. rsc.org Understanding these reaction mechanisms is crucial for optimizing reaction conditions and extending their applicability. Advanced characterization techniques are essential for observing these dynamic processes.

Techniques such as transient absorption spectroscopy, time-resolved NMR, and in-situ IR spectroscopy can provide real-time information on the formation and decay of intermediates. When coupled with computational methods like Density Functional Theory (DFT) calculations, a detailed mechanistic picture can be constructed. abechem.com For example, DFT can help elucidate the energetics of different reaction pathways and predict the structure of transient species, which can then be targeted for experimental detection. acs.org This deep mechanistic understanding is invaluable for the rational development of robust and efficient syntheses for this compound and its derivatives.

Predictive Modeling for Structure-Property Relationships and Compound Performance

Predictive modeling, particularly the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool for rational compound design. mdpi.comresearchgate.net These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their observed activity or property. rsc.orgresearchgate.net

For this compound, a QSAR model could be developed by synthesizing a focused library of analogues with systematic variations in their structure. By measuring a key biological activity—such as inhibitory concentration (IC50) against a specific kinase—and calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) for each analogue, a predictive model can be built. mdpi.com This model would guide the design of new molecules with potentially superior performance, focusing synthetic efforts on the most promising candidates and reducing the trial-and-error component of lead optimization.

Table 3: Hypothetical Workflow for a QSAR Study

StepActionTools/Methods
1. Data Set Generation Synthesize and test a diverse library of this compound derivatives for a specific activity (e.g., VEGFR-2 inhibition).Parallel synthesis, in-vitro biological assays.
2. Descriptor Calculation Calculate relevant 2D and 3D molecular descriptors for each compound in the library.Computational chemistry software (e.g., DFT, molecular mechanics).
3. Model Development Use statistical or machine learning methods to build a regression model linking descriptors to activity.Partial Least Squares (PLS), Random Forest (RF), Artificial Neural Networks (ANN). nih.govresearchgate.net
4. Model Validation Rigorously validate the model's predictive power using internal and external validation sets.Cross-validation, R², Q² metrics.
5. Predictive Design Use the validated model to predict the activity of new, unsynthesized virtual compounds to prioritize for synthesis.In-silico screening.

Multidisciplinary Research Initiatives for Comprehensive Compound Characterization

The full characterization of a novel chemical entity like this compound requires a convergence of expertise from various scientific disciplines. A multidisciplinary approach ensures that all facets of the compound's potential, from fundamental properties to practical applications, are thoroughly investigated.

Such an initiative would involve a collaborative effort among:

Synthetic Organic Chemists to develop efficient and scalable synthetic routes.

Computational Chemists to perform predictive modeling, elucidate reaction mechanisms, and guide molecular design using AI/ML. mdpi.com

Pharmacologists and Biologists to evaluate the compound's activity against various biological targets (e.g., kinases, cancer cell lines) and assess its pharmacokinetic profile. nih.govnih.gov

Materials Scientists to investigate potential applications beyond medicine, as quinoxaline derivatives are known to have interesting optoelectronic properties and have been explored as components in liquid crystals or corrosion inhibitors. researchgate.netrsc.org

Analytical Chemists to develop methods for purification and characterization, including the study of transient species. abechem.com

By integrating these diverse fields, a comprehensive understanding of the compound's structure-property-activity relationships can be achieved, paving the way for its effective application in medicine or materials science.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 2-Amino-thiazolo[4,5-f]quinoxaline-7,8-diol in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry is widely used for quantifying heterocyclic amines (HCAs) structurally similar to this compound. Sample preparation typically involves solid-phase extraction (e.g., Bond-elut C18 cartridges) and derivatization to enhance sensitivity . For validation, spiked recovery experiments and calibration curves with certified reference standards (e.g., Toronto Research Chemicals) are critical to ensure accuracy .

Q. Which in vitro models are suitable for studying the genotoxicity of this compound?

  • Methodological Answer : HepG2 cells, which express cytochrome P450 enzymes (CYP1A1, CYP1B1) and epoxide hydrolases (EPHX1/2), are commonly used to mimic human hepatic metabolism and assess DNA adduct formation. These cells enable investigation of metabolic activation pathways and dose-dependent genotoxicity via comet assays or γ-H2AX foci quantification .

Q. How can researchers distinguish between endogenous and exogenous metabolites of this compound in exposure studies?

  • Methodological Answer : Isotopic labeling (e.g., deuterated analogs like 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3) combined with tandem mass spectrometry allows precise tracking of exogenous metabolites. Parallel experiments in Cyp1a1/1b1 knockout models can further isolate compound-specific metabolic pathways .

Advanced Research Questions

Q. What experimental designs address contradictions in carcinogenicity data for this compound across species?

  • Methodological Answer : Cross-species comparisons using transgenic rodent models (e.g., Cyp1a1-humanized mice) can resolve discrepancies by isolating species-specific metabolic differences. Dose-response studies should incorporate biomarkers like urinary 8-OHdG (oxidative DNA damage) and tissue-specific adduct mapping to correlate metabolic activation with carcinogenic endpoints .

Q. How do CYP1B1 polymorphisms influence metabolic activation of this compound in human populations?

  • Methodological Answer : Genotype-phenotype association studies using human liver microsomes or induced pluripotent stem cell (iPSC)-derived hepatocytes can quantify interindividual variability. In silico docking simulations (e.g., molecular dynamics with CYP1B1 crystal structures) predict binding affinities of dihydrodiol intermediates to active sites, validated via enzyme kinetics assays .

Q. What strategies mitigate oxidative bias in in vitro studies of this compound?

  • Methodological Answer : Co-incubation with antioxidants (e.g., N-acetylcysteine) or CYP-specific inhibitors (e.g., α-naphthoflavone for CYP1A1) reduces false-positive oxidative stress signals. Redox-sensitive probes (e.g., CellROX Green) combined with CRISPR-edited Nrf2 knockout models clarify compound-specific vs. bystander oxidative effects .

Q. How can transcriptomic data resolve conflicting results on threshold doses for genotoxicity?

  • Methodological Answer : Integrative analysis of RNA-seq and qPCR data from the Open TG-GATEs database identifies dose-dependent gene clusters (e.g., Nqo1, Gsta1) associated with metabolic detoxification. Benchmark dose modeling (BMD) using these markers improves risk assessment by defining nonlinear toxicity thresholds .

Critical Notes

  • Avoid reliance on commercial databases like due to unverified data .
  • Structural analogs (e.g., MeIQx) provide proxy data for metabolic and toxicological studies but require cross-validation with compound-specific assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.